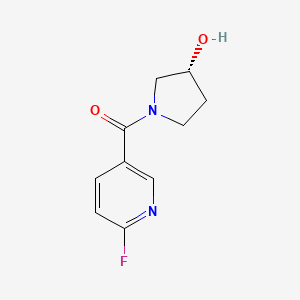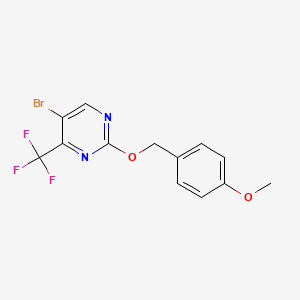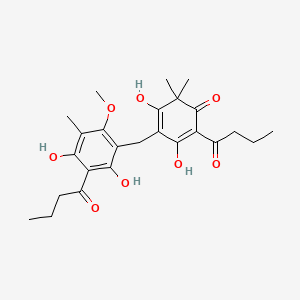
p-Aspidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Aspidin: is a phloroglucinol derivative extracted from the plant Dryopteris fragrans. It has been studied for its antibacterial properties, particularly against Propionibacterium acnes, a bacterium associated with acne vulgaris . The compound has shown significant potential in disrupting bacterial cell membranes, DNA, and proteins, leading to cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of p-Aspidin involves the extraction of phloroglucinol derivatives from Dryopteris fragrans. The process includes isolating various derivatives such as aspidin BB, aspidin PB, aspidinol, and dryofragin . The extraction typically involves using solvents like ethyl acetate to obtain the desired compounds .
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction methods but on a larger scale. This would involve optimizing the extraction process to maximize yield and purity. Techniques such as solvent extraction, crystallization, and chromatography could be employed to isolate and purify this compound and its derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: p-Aspidin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from these reactions include modified phloroglucinol derivatives with enhanced antibacterial activity. These products are often tested for their efficacy against various bacterial strains to determine their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, p-Aspidin is studied for its unique structure and reactivity. Researchers investigate its potential as a building block for synthesizing other bioactive compounds .
Biology: In biology, this compound’s antibacterial properties are of significant interest. Studies have shown that it can effectively inhibit the growth of bacteria such as Propionibacterium acnes, making it a potential candidate for treating acne .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to disrupt bacterial cell membranes and inhibit bacterial growth makes it a promising candidate for developing new antibacterial treatments .
Industry: In the industry, this compound could be used in the formulation of skincare products, particularly those targeting acne. Its antibacterial properties make it a valuable ingredient in products designed to reduce bacterial infections and inflammation .
Wirkmechanismus
p-Aspidin exerts its effects by disrupting bacterial cell membranes, leading to increased membrane permeability. This disruption causes DNA damage and protein degradation, ultimately resulting in bacterial cell death . The compound targets heat shock proteins and lipase, which are crucial for bacterial survival and inflammation .
Vergleich Mit ähnlichen Verbindungen
- Aspidin BB
- Aspidin PB
- Aspidinol
- Dryofragin
Comparison: p-Aspidin and its similar compounds share a common phloroglucinol backbone but differ in their functional groups and bioactivity. Aspidin BB, for example, has shown the strongest antibacterial activity among the derivatives, with minimal inhibition concentration values ranging from 7.81 to 15.63 μg/mL . Each compound’s unique structure contributes to its specific antibacterial properties, making this compound and its derivatives valuable for developing new antibacterial agents .
Eigenschaften
CAS-Nummer |
989-54-8 |
|---|---|
Molekularformel |
C25H32O8 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C25H32O8/c1-7-9-15(26)17-19(28)12(3)22(33-6)13(20(17)29)11-14-21(30)18(16(27)10-8-2)24(32)25(4,5)23(14)31/h28-31H,7-11H2,1-6H3 |
InChI-Schlüssel |
RHHXCNHESMAVTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)C)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


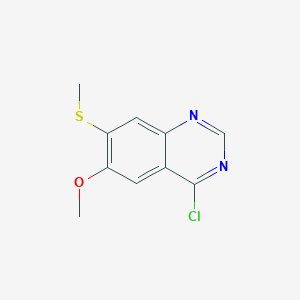
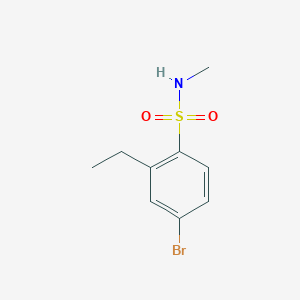
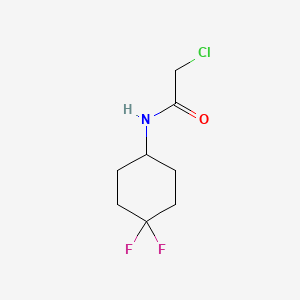
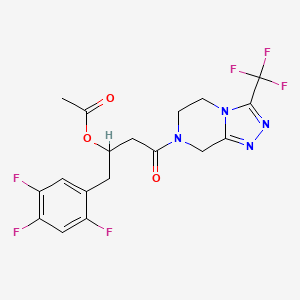


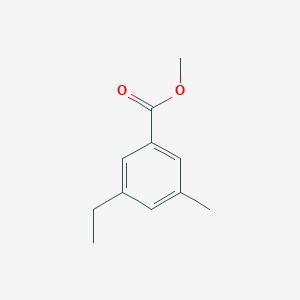

![3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)
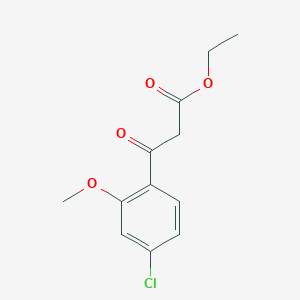
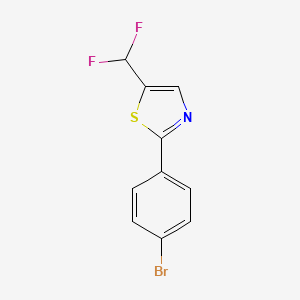
amino]methyl]-[1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B15090436.png)
